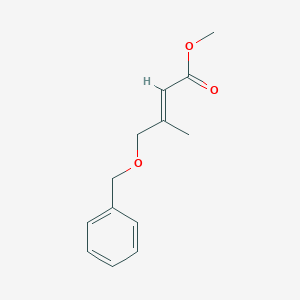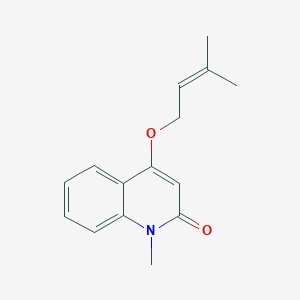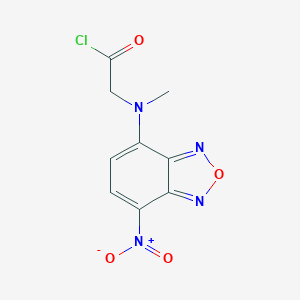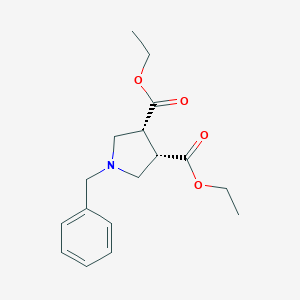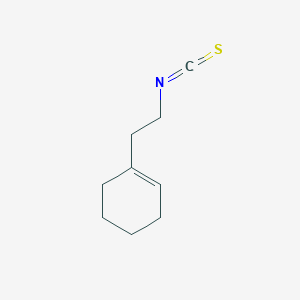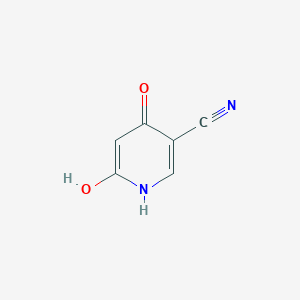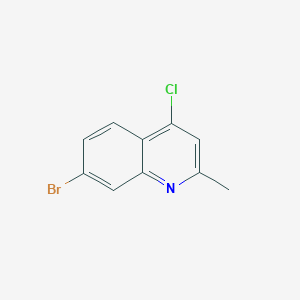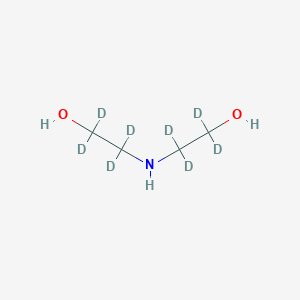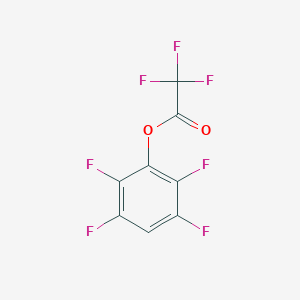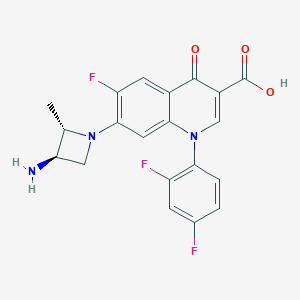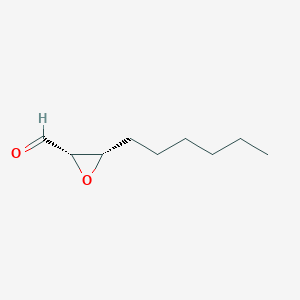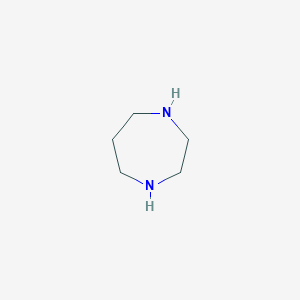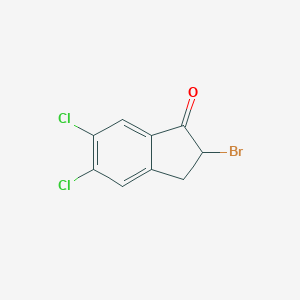
4-Butoxy-4-oxo-3-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxy-4-oxo-3-phenylbutanoic acid, also known as BOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOB is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mécanisme D'action
The exact mechanism of action of 4-Butoxy-4-oxo-3-phenylbutanoic acid is not fully understood, but it is believed to act as a cyclooxygenase (COX) inhibitor. COX is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, 4-Butoxy-4-oxo-3-phenylbutanoic acid is thought to reduce inflammation and pain.
Effets Biochimiques Et Physiologiques
4-Butoxy-4-oxo-3-phenylbutanoic acid has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-Butoxy-4-oxo-3-phenylbutanoic acid has been found to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Butoxy-4-oxo-3-phenylbutanoic acid is its potential as a building block in organic synthesis. It can be easily synthesized and has a high yield, making it an attractive candidate for the development of new compounds. However, one limitation of 4-Butoxy-4-oxo-3-phenylbutanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-Butoxy-4-oxo-3-phenylbutanoic acid. One area of interest is the development of new drugs based on 4-Butoxy-4-oxo-3-phenylbutanoic acid. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another area of interest is the use of 4-Butoxy-4-oxo-3-phenylbutanoic acid as a building block in the synthesis of new materials, such as polymers and dendrimers. Finally, further studies are needed to fully understand the mechanism of action of 4-Butoxy-4-oxo-3-phenylbutanoic acid and its potential applications in various fields.
Méthodes De Synthèse
4-Butoxy-4-oxo-3-phenylbutanoic acid can be synthesized through a multistep reaction process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromo-4-oxo-3-phenylbutanoic acid with butyl lithium, followed by the addition of butyl bromide. The resulting product is then subjected to hydrolysis to obtain 4-Butoxy-4-oxo-3-phenylbutanoic acid.
Applications De Recherche Scientifique
4-Butoxy-4-oxo-3-phenylbutanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. 4-Butoxy-4-oxo-3-phenylbutanoic acid has also been used as a building block in the synthesis of various organic compounds, including polymers and dendrimers.
Propriétés
Numéro CAS |
152590-27-7 |
|---|---|
Nom du produit |
4-Butoxy-4-oxo-3-phenylbutanoic acid |
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
4-butoxy-4-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-3-9-18-14(17)12(10-13(15)16)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16) |
Clé InChI |
YUGDDECNJJEXTO-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(CC(=O)O)C1=CC=CC=C1 |
SMILES canonique |
CCCCOC(=O)C(CC(=O)O)C1=CC=CC=C1 |
Synonymes |
Butanedioic acid, phenyl-, 4-butyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



